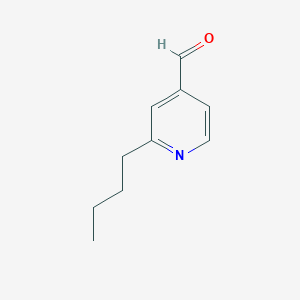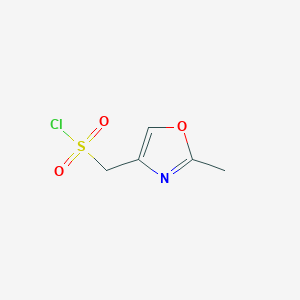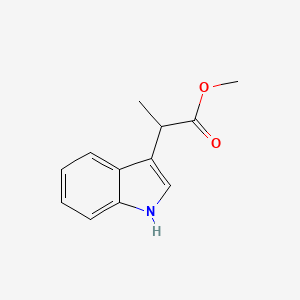
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12ClNS It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-methylaniline with thiophen-3-ylmethyl chloride. This reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity, making the process more economically viable.
化学反応の分析
Types of Reactions
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiophen-3-ylmethyl group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine and methyl groups can influence its overall reactivity and stability.
類似化合物との比較
Similar Compounds
4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline: Similar structure but with a methoxy group instead of a methyl group.
2-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline: Similar structure but with the chlorine and methyl groups swapped.
Uniqueness
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-3-ylmethyl group provides additional sites for interaction with molecular targets, potentially enhancing its efficacy in various applications.
特性
分子式 |
C12H12ClNS |
|---|---|
分子量 |
237.75 g/mol |
IUPAC名 |
4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChIキー |
VSYUBJWJLYZMMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)

![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)

amine](/img/structure/B13253872.png)
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)

![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)
![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)

